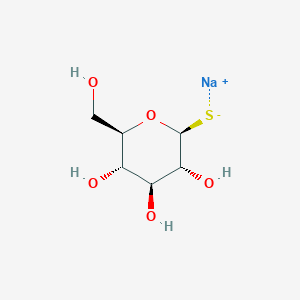

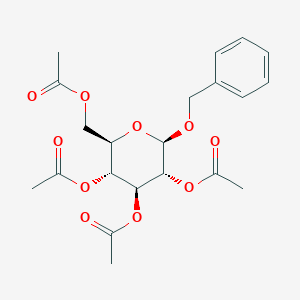

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

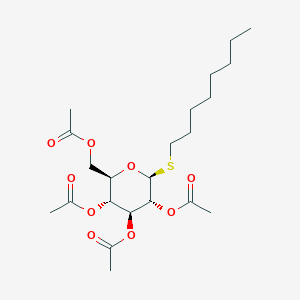

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .

Synthesis Analysis

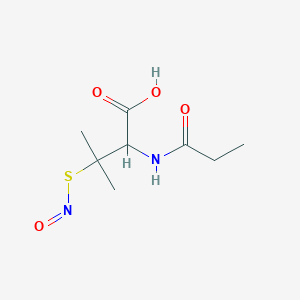

The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside involves the addition of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to acetone, followed by the addition of N-bromosuccinyl in batches with stirring . After the addition, the reaction is carried out at 25°C for 0.5h .Molecular Structure Analysis

The empirical formula of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is C34H36O6 . Its molecular weight is 540.65 .Chemical Reactions Analysis

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a useful compound in organic synthesis . For example, it enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .Physical And Chemical Properties Analysis

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a solid substance . It has an optical activity of [α]20/D +49±2°, c = 2% in dioxane . Its melting point is 151-156 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a compound useful in organic synthesis . It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives .

Preparation of D-Glucopyranosyl Derivatives

This compound can be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .

Glucosylation Reactions

As an important D-glucopyranose derivative, it plays a crucial role in glucosylation reactions . These reactions are fundamental in the synthesis of complex carbohydrates.

Intermediate in Drug Synthesis

It serves as an intermediate in the synthesis of certain drugs. For instance, it’s used in the synthesis of Voglibose and Dapagliflozin , which are medications used to treat diabetes.

Glycosyl Donor Preparation

Protected carbohydrate hemiacetals like Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside may be converted into glycosyl donors or used as donors directly . This is a key step in the synthesis of many bioactive compounds.

Nucleophilic Addition Reactions

This compound can also be used as substrates for nucleophilic addition reactions . These reactions are fundamental in the formation of carbon-carbon bonds in organic synthesis.

Direct Glucosidation

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside can be condensed with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-d-glucopyranoside to give corresponding β-glucosides . This process is known as direct glucosidation and is a key step in the synthesis of many bioactive compounds.

Large Scale Production

This compound can be produced in multigram quantities, making it suitable for large scale production and industrial applications .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It’s known that similar compounds can act as glycosyl donors in biochemical reactions . They may also serve as substrates for nucleophilic addition reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with target molecules.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMACMMTPGFUCZ-YMQHIKHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369550 |

Source

|

| Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside | |

CAS RN |

10343-13-2 |

Source

|

| Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

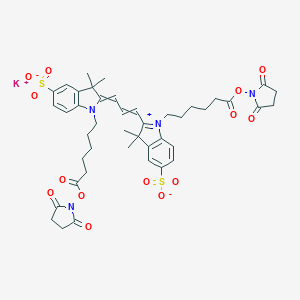

![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)